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Compound of Interest

Compound Name: Mecoprop-d3

Cat. No.: B562984

Disclaimer: This document summarizes available toxicological data for Mecoprop (also known
as MCPP). The user requested data for Mecoprop-d3, a deuterated isotopic variant.
Toxicological studies are typically conducted on the non-labeled parent compound. The
toxicological properties of Mecoprop-d3 are presumed to be quantitatively and qualitatively
similar to those of Mecoprop. All data presented herein pertains to Mecoprop or its active
isomer, Mecoprop-P.

Executive Summary

Mecoprop is a selective, hormone-type phenoxy herbicide used for the post-emergence control
of broadleaf weeds.[1][2] According to the U.S. Environmental Protection Agency (EPA), it is
classified as a toxicity class Ill agent, indicating slight toxicity.[1][3] The herbicidal activity is
primarily attributed to the (R)-(+)-enantiomer, known as Mecoprop-P.[3] Toxicological
assessments show a low acute toxicity profile via oral and dermal routes.[1][4] The primary
target organ for toxicity following repeated exposure in animal studies is the kidney.[1][2][5]
While some studies have suggested potential mutagenic effects at very high doses and
developmental effects at maternally toxic doses, the overall evidence does not support a strong
carcinogenic or reproductive hazard under typical exposure scenarios.[1][2] Mecoprop is
rapidly absorbed and excreted, primarily unchanged, in the urine, showing a low potential for
bioaccumulation.[1][6]

Quantitative Toxicological Data
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The following tables summarize key quantitative toxicological endpoints for Mecoprop and its
active isomer, Mecoprop-P.

Table 1: Acute Toxicity Data

EPA

. . Value . Reference(s
Endpoint Species Route Toxicity
(mg/kg bw)
Category

LDso Rat Oral 625 - 1210 I (11071181
LDso Mouse Oral 650 1 [1]
LDso Rabbit Dermal > 900 1 [7]
LDso Rat Dermal > 4000 v [1]

Inhalation
LCso Rat > 12.5 mg/L I [1]

(4h)

Table 2: Sub-chronic and Chronic Toxicity Data
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Study

] Species
Duration

Endpoint

Value

(mglkgl/day)

Key
Observatio

Reference(s

90-Day Rat

NOAEL

Kidney
effects
observed at 9

mg/kg/day.

[2]

90-Day Rat

NOAEL

12

Increased
kidney weight
at 37
mg/kg/day.

[9]

21-Day Rat

NOAEL

Reproductive
NOAEL.

[10]

1-Year Rat

NOAEL

Basis for TDI;
effects on
kidney
weight.

[5]

Table 3: Developmental and Reproductive Toxicity
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Key
. . Value . Reference(s
Study Type  Species Endpoint Observatio
(mglkgl/day)
Increased
intra-uterine
Development
| Rat LOAEL 125 deaths, [1112]
al
delayed
ossification.
No maternal
or
Development
| Rat NOAEL 50 development [2]
al
al effects
observed.
No
development
Development ]
| Rabbit NOAEL 50 al or maternal  [4]
a
toxicity
observed.
Table 4: Regulatory Guideline Values
Guideline Value (mgl/kg/day) Issuing Body/Reference

Acceptable Daily Intake (ADI)

0.01

European Commission

Acute Reference Dose (ARfD)

Not Established

Reference Dose (RfD)

0.001

U.S. EPA

Acceptable Operator Exposure
Limit (AOEL)

0.04

European Commission

Experimental Protocols

The toxicological data presented are primarily derived from studies following internationally

recognized guidelines, such as those from the Organisation for Economic Co-operation and
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Development (OECD).

The acute oral LDso values were historically determined using a protocol similar to the now-
rescinded OECD Test Guideline 401.[11]

e Principle: The test substance is administered in graduated doses to several groups of
experimental animals (commonly rats), with one dose per group. Observations for effects
and mortality are made over a set period.[11]

o Test Animals: Healthy, young adult laboratory rodents (e.g., Wistar rats) are used. Animals
are of a single sex per dose group, or both sexes are used.[11]

e Procedure:
o Animals are fasted overnight prior to dosing.[11]

o The test substance is administered as a single dose by gavage. The volume is typically
limited to 1 mL/100g body weight.[11]

o Animals are observed for mortality, signs of toxicity (changes in skin, fur, eyes, respiration,
autonomic and CNS effects), and changes in body weight for at least 14 days.[11]

o All animals that die during the test and all surviving animals at the conclusion of the test
are subjected to a gross necropsy.[11]

o Data Analysis: The LDso is calculated using a statistical method (e.g., Probit analysis) to
determine the dose expected to cause death in 50% of the test animals.[11]

Note: Modern acute toxicity testing follows alternative guidelines (OECD 420, 423, 425) that
refine the methodology and reduce the number of animals required.[12][13]

The 90-day toxicity studies are conducted to provide information on the potential health
hazards arising from repeated exposure.

e Principle: The test substance is administered daily in graduated doses to several groups of
experimental animals for a period of 90 days.

o Test Animals: Typically rats are used, with an equal number of males and females per group.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://ntp.niehs.nih.gov/sites/default/files/iccvam/docs/acutetox_docs/udpproc/udpfin01/append/appi.pdf
https://ntp.niehs.nih.gov/sites/default/files/iccvam/docs/acutetox_docs/udpproc/udpfin01/append/appi.pdf
https://ntp.niehs.nih.gov/sites/default/files/iccvam/docs/acutetox_docs/udpproc/udpfin01/append/appi.pdf
https://ntp.niehs.nih.gov/sites/default/files/iccvam/docs/acutetox_docs/udpproc/udpfin01/append/appi.pdf
https://ntp.niehs.nih.gov/sites/default/files/iccvam/docs/acutetox_docs/udpproc/udpfin01/append/appi.pdf
https://ntp.niehs.nih.gov/sites/default/files/iccvam/docs/acutetox_docs/udpproc/udpfin01/append/appi.pdf
https://ntp.niehs.nih.gov/sites/default/files/iccvam/docs/acutetox_docs/udpproc/udpfin01/append/appi.pdf
https://ntp.niehs.nih.gov/sites/default/files/iccvam/docs/acutetox_docs/udpproc/udpfin01/append/appi.pdf
https://www.researchgate.net/publication/373895537_OECD_GUIDELINES_FOR_ACUTE_ORAL_TOXICITY_STUDIES_AN_OVERVIEW
https://www.scribd.com/document/362145448/Oecd-401-PDF
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b562984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e Procedure:

o The substance is administered orally, often mixed in the diet or given by gavage, 7 days a
week for 90 days.

o At least three dose levels and a concurrent control group are used.

o Animals are observed daily for signs of toxicity. Body weight and food consumption are
recorded weekly.

o Hematology, clinical chemistry, and urinalysis are performed at termination.

o At the end of the study, all animals are necropsied, and organ weights are recorded.
Histopathological examination is performed on the control and high-dose groups, with
further examination of lower-dose groups for any target organs identified.

o Data Analysis: The No-Observed-Adverse-Effect-Level (NOAEL) is determined, representing
the highest dose at which no substance-related adverse findings are observed.

Visualizations

The following diagram illustrates a generalized workflow for the toxicological assessment of a
chemical like Mecoprop, leading to the derivation of regulatory safety values.
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Generalized Toxicological Assessment Workflow for Mecoprop
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Generalized workflow for chemical toxicity assessment.

This diagram outlines the Absorption, Distribution, Metabolism, and Excretion (ADME) pathway
for Mecoprop in mammals, highlighting its rapid clearance.
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Simplified ADME pathway of Mecoprop in mammals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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